molecular formula C20H19NO5 B1208680 Parfumine CAS No. 28230-70-8

Parfumine

Cat. No. B1208680
CAS RN: 28230-70-8
M. Wt: 353.4 g/mol
InChI Key: AHNUBWYOIHCGFN-FQEVSTJZSA-N
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Description

Parfumine is a benzylisoquinoline alkaloid isolated from Fumaria vaillantii and Fumaria parviflora. It has a role as a plant metabolite. It is a benzylisoquinoline alkaloid, an azaspiro compound, an oxacycle and a member of phenols.

Scientific Research Applications

Isolation and Characterization of Parfumine

Parfumine, an alkaloid, has been isolated and characterized from various natural sources. A study identified parfumine among other alkaloids isolated from the aerial parts of Fumaria vaillantii. The molecular structures of these compounds, including parfumine, were determined using NMR and MS data techniques (Iranshahy et al., 2014).

X-ray Structural Analysis

An X-ray structural investigation was conducted on parfumine to determine its bond lengths and valence angles, revealing that its benzene rings have usual values and specific conformations (Nasirov et al., 2004).

Biological Activity

Parfumine, among other alkaloids, has been studied for its biological activity. In a study involving Fumaria densiflora, parfumine was found to cause concentration-dependent relaxation of the ileum longitudinal segment and influenced the heart rate and contraction amplitude in isolated perfused hearts (Al-ghazzawi et al., 2020).

Quantification in Plant Species

Research on the quantification of alkaloids, including parfumine, in Fumaria parviflora was conducted using Capillary Isotachophoresis. This study contributed to the understanding of the alkaloid composition during the plant's growth and development (Válka et al., 1985).

Alkaloid Profiles in Plants

The alkaloid profiles of various plants, including the presence of parfumine, have been studied extensively. For instance, research on Fumaria indica identified parfumine among other newly isolated alkaloids, contributing to the phytochemical knowledge of this plant species (Atta-ur-rahman et al., 1992).

Glycosidic Derivatives

Parfumine has also been identified as a derivative in glycosidic spirobenzylisoquinoline alkaloids. A study discovered that acid hydrolysis of parviflorine, an alkaloid found in Fumaria parviflora, yields parfumine, indicating its role as a structural component in complex alkaloids (Hussain & Shamma, 1980).

NMR Signal Assignment

In the realm of analytical chemistry, the NMR signal assignments of benzylisoquinolines, including parfumine, have been detailed, providing vital information for the structural analysis and identification of these alkaloids (Seger et al., 2004).

properties

CAS RN

28230-70-8

Product Name

Parfumine

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1,3]benzodioxole]-8'-one

InChI

InChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1

InChI Key

AHNUBWYOIHCGFN-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@]13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC

SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC

Other CAS RN

28230-70-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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